2-(1-Benzylpiperidin-4-yl)azepane
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Overview
Description
2-(1-Benzylpiperidin-4-yl)azepane is a chemical compound with the molecular formula C18H28N2 It is a derivative of piperidine and azepane, featuring a benzyl group attached to the nitrogen atom of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-yl)azepane typically involves the reaction of 1-benzylpiperidine with azepane under specific conditions. One common method includes:
Starting Materials: 1-Benzylpiperidine and azepane.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst like palladium on carbon.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, including continuous flow synthesis and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-4-yl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group or other substituents can be replaced by different functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in the formation of alkanes or alcohols.
Scientific Research Applications
2-(1-Benzylpiperidin-4-yl)azepane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological systems, including its effects on cellular processes and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-yl)azepane involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound with a similar structure but different functional groups.
1-Benzylpiperidine: Another similar compound with variations in the position of the benzyl group.
Azepane Derivatives: Compounds with similar azepane structures but different substituents.
Uniqueness
2-(1-Benzylpiperidin-4-yl)azepane is unique due to its specific combination of piperidine and azepane rings, along with the benzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-(1-benzylpiperidin-4-yl)azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-3-7-16(8-4-1)15-20-13-10-17(11-14-20)18-9-5-2-6-12-19-18/h1,3-4,7-8,17-19H,2,5-6,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCGEPPJIMOQCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2CCN(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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